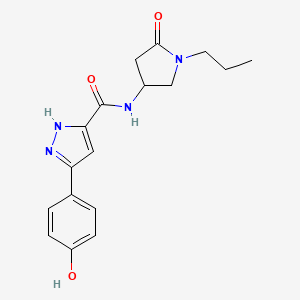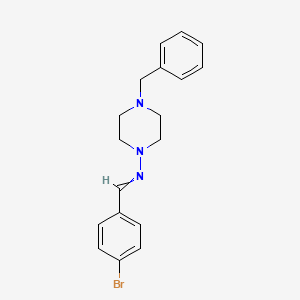
3-(4-hydroxyphenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
3-(4-hydroxyphenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-1H-pyrazole-5-carboxamide, also known as CPPHA, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2001 by scientists at the pharmaceutical company Merck, and has since been the subject of numerous scientific studies.
Wirkmechanismus
3-(4-hydroxyphenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-1H-pyrazole-5-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a key role in regulating synaptic plasticity and neurotransmitter release in the brain. By binding to a specific site on the receptor, this compound enhances the activity of mGluR5 and increases the release of neurotransmitters such as glutamate, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance synaptic plasticity and improve cognitive function in animal models of learning and memory. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-hydroxyphenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-1H-pyrazole-5-carboxamide is its selectivity for mGluR5, which allows for more precise targeting of this receptor compared to non-selective compounds. However, one limitation is that this compound is relatively insoluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-hydroxyphenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for substance use disorders, particularly in combination with other pharmacotherapies. Additionally, there is ongoing research on the development of more soluble analogs of this compound that may be more suitable for experimental use.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxyphenyl)-N-(5-oxo-1-propyl-3-pyrrolidinyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-N-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-7-21-10-12(8-16(21)23)18-17(24)15-9-14(19-20-15)11-3-5-13(22)6-4-11/h3-6,9,12,22H,2,7-8,10H2,1H3,(H,18,24)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGVLAFQMMJMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)glycinamide](/img/structure/B3736832.png)
![5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3736843.png)
![1-{4-[4-(2-bromo-4,5-difluorobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B3736860.png)
![methyl [5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3736866.png)
![N-(2-chloro-4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B3736873.png)
![N-{3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B3736874.png)
![1-cyclohexyl-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3736875.png)
![N-[(6-hydroxypyrimidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B3736886.png)
![5-[1-(2-chloro-6-fluorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]pyridin-2(1H)-one](/img/structure/B3736892.png)
![5-{1-(2-fluorophenyl)-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}pyridin-2(1H)-one](/img/structure/B3736895.png)

![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3736916.png)
![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3736936.png)
![N-({[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3736944.png)
